Cas no 14351-66-7 (Abietic Acid Sodium Salt)

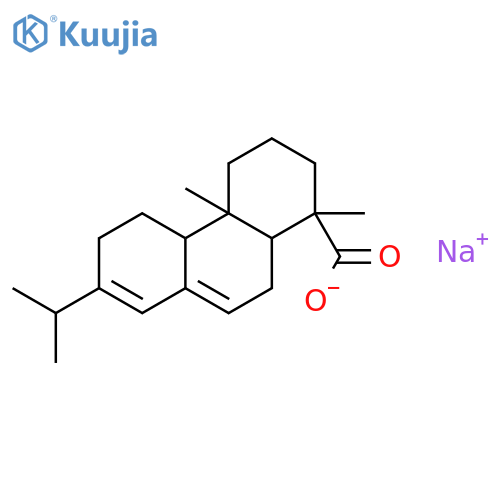

Abietic Acid Sodium Salt structure

商品名:Abietic Acid Sodium Salt

CAS番号:14351-66-7

MF:C20H29NaO2

メガワット:324.432837247849

MDL:MFCD00058941

CID:134695

PubChem ID:87562215

Abietic Acid Sodium Salt 化学的及び物理的性質

名前と識別子

-

- ABIETIC ACID SODIUM SALT

- ABIETIC ACID SODIUM

- sodiumabietate,technical

- SODIUM ABIETATE

- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt, (1R,4aR,4bR,10aR)-

- (1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-7-isopropyl-1,4aβ-dimethyl-1α-phenanthrenecarboxylic acid sodium salt

- sodium,(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

- abietic acid,sodium-salt

- Abietic acids,sodium salts

- Abietinsaeure,Natrium-Salz

- sodium:(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

- ABIETIC ACID SODIUM SALT 85+%

- -7-(1-methylethyl)-,sodiumsalt,[1theta-(1alpha,4abeta,4balpha,10aalpha)

- 0E9Y24M11F

- Sodium abietate, technical

- Abietic acids, sodium salts

- DSSTox_CID_22399

- DSSTox_RID_80013

- DSSTox_GSID_42399

- Tox21_301864

- SALINOMYCINSODIUM

- 14351-66-7

- AKOS015911972

- FT-0637066

- sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

- sodium 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate

- MFCD00058941

- DB-042690

- SODIUM 7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,4B,5,6,10,10A-OCTAHYDROPHENANTHRENE-1-CARBOXYLATE

- ITCAUAYQCALGGV-UHFFFAOYSA-M

- Abietic Acid Sodium Salt

-

- MDL: MFCD00058941

- インチ: 1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1

- InChIKey: ITCAUAYQCALGGV-XTICBAGASA-M

- ほほえんだ: [Na+].[O-]C([C@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=C([H])C3=C([H])C([H])([H])[C@]21[H])=O

計算された属性

- せいみつぶんしりょう: 324.20700

- どういたいしつりょう: 324.207

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 548

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.1

じっけんとくせい

- 色と性状: 褐色粘稠液体又は粉状固体

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: 439.5°Cat760mmHg

- フラッシュポイント: 208.1°C

- PSA: 40.13000

- LogP: 3.87150

- ようかいせい: 未確定

Abietic Acid Sodium Salt セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- セキュリティの説明: S37/39; S26

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- リスク用語:R36/37/38

Abietic Acid Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160978-5G |

Abietic Acid Sodium Salt |

14351-66-7 | >95.0%(HPLC) | 5g |

¥399.90 | 2023-09-01 | |

| TRC | A108208-250mg |

Abietic Acid Sodium Salt |

14351-66-7 | 250mg |

$ 50.00 | 2022-06-08 | ||

| TRC | A108208-2.5g |

Abietic Acid Sodium Salt |

14351-66-7 | 2.5g |

$ 160.00 | 2022-06-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NA392-5g |

Abietic Acid Sodium Salt |

14351-66-7 | 95.0%(T) | 5g |

¥416.0 | 2023-09-02 | |

| Aaron | AR003OB0-25g |

Abietic Acid Sodium Salt |

14351-66-7 | 95% | 25g |

$145.00 | 2025-04-06 | |

| abcr | AB135442-25g |

Abietic acid sodium salt, 85%; . |

14351-66-7 | 85% | 25g |

€274.60 | 2024-04-19 | |

| A2B Chem LLC | AB70368-1g |

ABIETIC ACID SODIUM SALT |

14351-66-7 | >95%(T) | 1g |

$73.00 | 2024-04-20 | |

| A2B Chem LLC | AB70368-5g |

ABIETIC ACID SODIUM SALT |

14351-66-7 | >95.0%(T) | 5g |

$77.00 | 2024-04-20 | |

| A2B Chem LLC | AB70368-25g |

ABIETIC ACID SODIUM SALT |

14351-66-7 | >95.0%(T) | 25g |

$222.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1266467-1g |

ABIETIC ACID SODIUM SALT |

14351-66-7 | 95% | 1g |

$65 | 2024-06-07 |

Abietic Acid Sodium Salt 関連文献

-

1. CXX.—The equilibria underlying the soap-boiling processes. Pure sodium palmitateJames William McBain,Guy Montague Langdon J. Chem. Soc. Trans. 1925 127 852

-

3. Organic chemistry

14351-66-7 (Abietic Acid Sodium Salt) 関連製品

- 514-10-3(Abietic acid)

- 10051-45-3(Heptanoate sodium)

- 19766-89-3(Sodium 2-ethylhexanoate)

- 106-72-9(2,6-Dimethylhept-5-enal)

- 8050-09-7(Gum Rosin)

- 136-01-6(Sodium cyclohexanecarboxylate)

- 83945-57-7(1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-)

- 2761-77-5(Communic Acid)

- 1945-53-5(Palustric Acid)

- 79-54-9(Levopimaric Acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:14351-66-7)ABIETIC ACID SODIUM SALT

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:14351-66-7)Sodium Abietate, ≥ 85.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ